molecular formula C8H16N2O B14113067 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide CAS No. 756830-97-4

2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide

Cat. No.: B14113067
CAS No.: 756830-97-4
M. Wt: 156.23 g/mol
InChI Key: NMEQIHYSRQIBRW-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide is a chemical compound with a unique structure characterized by a cyclopropane ring substituted with four methyl groups and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide typically involves the reaction of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbohydrazide product. The general reaction scheme is as follows:

    Starting Material: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

    Reagent: Hydrazine

    Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The carbohydrazide group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbohydrazide group.

    Reduction: Amines or other reduced forms of the carbohydrazide group.

    Substitution: Substituted derivatives with various functional groups replacing the carbohydrazide group.

Scientific Research Applications

2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide involves its interaction with molecular targets through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide.

    2,2,3,3-Tetramethylcyclopropane-1-carboxylic Acid: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific functional group (carbohydrazide) and the presence of four methyl groups on the cyclopropane ring

Properties

CAS No.

756830-97-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C8H16N2O/c1-7(2)5(6(11)10-9)8(7,3)4/h5H,9H2,1-4H3,(H,10,11)

InChI Key

NMEQIHYSRQIBRW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NN)C

Origin of Product

United States

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